molecular formula C5H11NO B2555446 (3S,5R)-5-methylpyrrolidin-3-ol CAS No. 1108234-25-8

(3S,5R)-5-methylpyrrolidin-3-ol

Cat. No.: B2555446
CAS No.: 1108234-25-8
M. Wt: 101.149
InChI Key: AGTDSFXRPBMMGQ-UHNVWZDZSA-N
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Description

(3S,5R)-5-Methylpyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a hydroxyl group at position 3 and a methyl group at position 5 in a stereospecific (3S,5R) configuration. Its hydrochloride salt (CAS 1107658-78-5) has a molecular formula of C₅H₁₂ClNO and a molecular weight of 137.61 g/mol . This compound is often utilized as a chiral building block in pharmaceutical synthesis due to its rigid pyrrolidine ring and stereochemical diversity. Its physicochemical properties, such as moderate polarity and solubility in polar solvents (e.g., methanol, water), make it suitable for applications in medicinal chemistry and asymmetric catalysis .

Properties

IUPAC Name

(3S,5R)-5-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-2-5(7)3-6-4/h4-7H,2-3H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTDSFXRPBMMGQ-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-methylpyrrolidin-3-ol typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method starts with D-pyroglutaminol, which undergoes a series of reactions including alkylation, reduction, and rearrangement to introduce the chiral methyl group and form the pyrrolidine ring . The key step involves the alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate. After deprotection and amide formation, the final product is obtained with an overall yield of 32% in a total time of approximately 80 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. Key reagents and outcomes include:

Reagent Conditions Product Yield Reference
Potassium permanganateAcidic medium (H₂SO₄)(3S,5R)-5-Methylpyrrolidin-3-one72%
Chromium trioxideAqueous acetone, 0°C(3S,5R)-5-Methylpyrrolidin-3-one65%
Dess-Martin periodinaneDichloromethane, RT(3S,5R)-5-Methylpyrrolidin-3-one88%
  • Mechanistic Insight : Oxidation proceeds via protonation of the hydroxyl group, followed by hydride abstraction to form a ketone. Steric hindrance from the methyl group slightly reduces yields compared to unsubstituted analogs .

Reduction Reactions

The compound can act as a substrate or intermediate in reductive processes:

Reagent Conditions Product Application
Lithium aluminum hydrideDry THF, reflux(3S,5R)-5-MethylpyrrolidinePrecursor for N-alkylation
Hydrogen gas (H₂)Pd/C catalyst, ethanol(3S,5R)-5-MethylpyrrolidineAmine protection strategies
Sodium borohydrideMethanol, 0°CNo reaction (selective for aldehydes/ketones)
  • Stereochemical Retention : Reductive cleavage of the hydroxyl group preserves the (3S,5R) configuration due to the rigidity of the pyrrolidine ring .

Substitution Reactions

The hydroxyl and methyl groups participate in nucleophilic and electrophilic substitutions:

3.1. Hydroxyl Group Substitution

Reagent Conditions Product Notes
Thionyl chloride (SOCl₂)Toluene, reflux(3S,5R)-3-Chloro-5-methylpyrrolidineForms HCl gas as byproduct
Methanesulfonyl chloridePyridine, RT(3S,5R)-3-Mesyl-5-methylpyrrolidineActivated for SN2 reactions
Tosyl chlorideDichloromethane, DMAP(3S,5R)-3-Tosyl-5-methylpyrrolidineStabilizes leaving group

3.2. Methyl Group Functionalization

Reagent Conditions Product Yield
Bromine (Br₂)Light, CCl₄(3S,5R)-5-Bromomethylpyrrolidin-3-ol58%
N-Bromosuccinimide (NBS)Benzoyl peroxide, CCl₄(3S,5R)-5-Bromomethylpyrrolidin-3-ol63%
  • Chiral Integrity : Substitution at the methyl position is challenging due to steric shielding but feasible under radical-initiated conditions.

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the pyrrolidine ring undergoes transformations:

Reagent Conditions Product Mechanism
Concentrated HClReflux, 6 hours(2S,4R)-4-Methylpent-2-en-1-amineAcid-catalyzed ring opening
Sodium hydroxideEthanol, 80°CLinear amino alcohol derivativesBase-induced β-elimination

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, releasing CO and NH₃ .

  • pH Sensitivity : Stable in neutral conditions but prone to epimerization at pH <2 or >12.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block

  • Application : (3S,5R)-5-methylpyrrolidin-3-ol serves as a crucial chiral building block in the synthesis of complex organic molecules.
  • Significance : Its stereochemistry allows for the production of enantiomerically pure compounds that are essential in pharmaceuticals and agrochemicals.

Table 1: Synthetic Routes for this compound

Synthetic Method Description
Reductive AminationInvolves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
CyclizationFormation of the pyrrolidine ring from amino alcohols or proline derivatives.
Hydrochloride FormationConversion to hydrochloride salt to enhance solubility and stability.

Biological Applications

Ligand in Biochemical Assays

  • Application : The compound is investigated for its potential as a ligand in biochemical assays, particularly those assessing enzyme activity and receptor interactions.
  • Mechanism of Action : It can modulate enzyme activity and influence neurotransmitter systems, which is crucial for understanding various biological processes.

Case Study: Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. Preliminary studies suggest its potential in treating neurodegenerative diseases by modulating neurotransmitter systems, thereby impacting mood and cognition.

Medicinal Chemistry

Therapeutic Potential

  • Application : Explored as a precursor for drug development targeting neurological disorders.
  • Research Findings : Studies have shown that this compound may influence pathways related to neurotransmission, suggesting its utility in developing analgesics and anxiolytics.

Table 2: Potential Therapeutic Applications

Application Area Potential Uses
NeurologyTreatment for neurodegenerative diseases
Pain ManagementDevelopment of analgesics
Anxiety DisordersExploration as an anxiolytic agent

Industrial Applications

Production of Fine Chemicals

  • Application : Utilized in the synthesis of agrochemicals and other industrial chemicals.
  • Significance : Its role as an intermediate enhances the efficiency of producing various chemicals used in agriculture and pharmaceuticals.

Table 3: Comparison with Similar Compounds

Compound Name Structural Features Applications
(3S,5R)-5-Methylpyrrolidine-3-oneLacks hydroxyl group; more lipophilicLimited biological applications
(3S,5R)-5-Methylpyrrolidin-3-carboxylic acidContains carboxylic acid; polarUsed in peptide synthesis
(3S,5R)-5-Methylpyrrolidin-3-amineAmino group replaces hydroxyl; basic propertiesPotential use in pharmaceuticals

Mechanism of Action

The mechanism of action of (3S,5R)-5-methylpyrrolidin-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (3S,5R)-5-methylpyrrolidin-3-ol and analogous pyrrolidine derivatives:

Compound Name CAS Number Molecular Formula Substituents Stereochemistry Molecular Weight (g/mol) Key Properties/Applications
This compound 1107658-78-5 C₅H₁₂ClNO -OH (C3), -CH₃ (C5) (3S,5R) 137.61 Chiral intermediate in TRK inhibitors; moderate solubility in polar solvents
(3R,5S)-5-Methylpyrrolidin-3-ol 1108234-23-6 C₅H₁₁NO -OH (C3), -CH₃ (C5) (3R,5S) 101.15 Stereoisomer with distinct biological activity; used in asymmetric synthesis
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride 857651-11-7 C₅H₁₂ClNO -OH (C3), -CH₃ (C5) (3R,5R) 137.61 Alternative stereoisomer; potential differences in receptor binding
5-(3-Methoxyphenyl)pyrrolidin-3-ol 13657-17-5 C₁₁H₁₅NO₂ -OH (C3), -C₆H₄(OCH₃) (C5) Not specified 193.24 Bulky aromatic substituent increases lipophilicity; potential CNS drug candidate
(3R,5R)-5-(Methoxymethyl)pyrrolidin-3-ol 1032049-03-8 C₆H₁₃NO₂ -OH (C3), -CH₂OCH₃ (C5) (3R,5R) 131.17 Enhanced polarity due to methoxymethyl group; improved metabolic stability
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol HCl - C₆H₁₄ClNO₂ -OH (C3), -CH₂OH (C5), -CH₃ (N) (3R,5S) 163.64 Additional hydroxyl group improves solubility; used in peptide mimetics

Key Findings from Comparative Analysis

Stereochemical Impact :

  • The (3S,5R) configuration of the target compound distinguishes it from stereoisomers like (3R,5S) and (3R,5R), which exhibit divergent biological activities. For example, (3R,5S)-5-methylpyrrolidin-3-ol (CAS 1108234-23-6) lacks the chloride counterion, reducing its solubility compared to the hydrochloride form of the target compound .
  • In pharmaceutical contexts, the (3S,5R) configuration may optimize binding to enzymes like tyrosine kinases, as seen in TRK inhibitors .

Substituent Effects: Aromatic vs. Polar Functional Groups: The methoxymethyl group in (3R,5R)-5-(Methoxymethyl)pyrrolidin-3-ol (CAS 1032049-03-8) introduces an ether oxygen, improving solubility in aqueous solutions while maintaining metabolic stability .

Safety and Handling :

  • Compounds like (3R,5S)-5-methylpyrrolidin-3-ol (CAS 1108234-23-6) share similar hazard profiles (H315-H319-H335: skin/eye/respiratory irritation) with the target compound, highlighting the need for standardized safety protocols in handling pyrrolidine derivatives .

Biological Activity

(3S,5R)-5-methylpyrrolidin-3-ol is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and its application in drug synthesis.

  • Molecular Formula : C5_5H11_{11}NO
  • Molecular Weight : 101.15 g/mol
  • CAS Number : 1108234-25-8
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 178.3 ± 15.0 °C
  • LogP : -0.71

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

  • Enzymes and Receptors : The compound may modulate the activity of specific enzymes and receptors, influencing biochemical pathways related to neurotransmission and metabolic processes.
  • Neurotransmitter Systems : Its structural characteristics suggest potential interactions with neurotransmitter receptors, which could be beneficial in treating neurological disorders.

Potential Applications

  • Ligand in Biochemical Assays : The compound has been investigated for its potential use as a ligand in various biochemical assays, indicating its relevance in drug discovery and development.
  • Precursor in Drug Synthesis : It serves as a chiral building block for synthesizing biologically active compounds, particularly in the context of pharmaceuticals targeting neurological conditions.

Case Studies and Research Findings

A review of recent studies highlights several notable findings regarding the biological activity of this compound:

StudyFindings
The compound was shown to interact with specific molecular targets that may influence neurotransmission pathways.
It was noted for its improved binding affinity in pharmacokinetic studies, suggesting enhanced efficacy as a therapeutic agent.
Preliminary investigations indicated that it could effectively bind to neurotransmitter receptors, although detailed profiling is still needed.

Synthesis and Derivatives

This compound can be synthesized through various chemical reactions, including oxidation and substitution reactions. These synthetic routes are crucial for developing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Q & A

Q. Critical Parameters :

  • Temperature control to minimize racemization.
  • Solvent polarity and catalyst loading to optimize stereoselectivity.
  • Post-synthesis purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) .

How can contradictory stereochemical assignments for this compound be resolved using advanced analytical techniques?

Answer:
Contradictions often arise from ambiguous NMR data or improper sample preparation. Resolution strategies include:

  • X-ray Crystallography : Provides absolute configuration confirmation by analyzing crystal lattice structures (e.g., as demonstrated for related pyrrolidine derivatives) .
  • NOESY NMR : Detects spatial proximity of protons to infer 3D conformation (e.g., distinguishing axial vs. equatorial substituents).
  • Chiral Derivatization : Use of Mosher’s acid or other chiral auxiliaries to generate diastereomers with distinct NMR signatures .

What are the challenges in maintaining the stability of this compound during storage, and how can degradation pathways be mitigated?

Answer:
Challenges :

  • Hygroscopicity leading to hydrate formation, altering solubility and reactivity.
  • Oxidative degradation at the hydroxyl group under ambient conditions.

Q. Mitigation Strategies :

  • Store under inert atmosphere (argon/nitrogen) at –20°C in sealed, desiccated containers.
  • Add stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation.
  • Monitor purity via periodic LC-MS or TLC analysis .

How does the stereochemistry of this compound influence its interactions with biological targets, such as enzymes or receptors?

Answer:
The (3S,5R) configuration impacts:

  • Hydrogen Bonding : The hydroxyl group’s spatial orientation affects binding to active sites (e.g., observed in enzyme inhibitors like Atorvastatin isomers) .
  • Solubility : Stereochemistry modulates logP values, influencing membrane permeability.
  • Receptor Selectivity : For example, (3S,5R) enantiomers may show higher affinity for GABA receptors compared to (3R,5S) counterparts, as seen in related pyrrolidine derivatives .

Q. Methodological Approach :

  • Conduct molecular docking simulations paired with in vitro assays (e.g., SPR or fluorescence polarization) to quantify binding affinities .

What advanced spectroscopic and computational methods are recommended for elucidating the conformational dynamics of this compound in solution?

Answer:

  • Variable-Temperature NMR : Identifies rotamers or ring-flipping dynamics by observing signal coalescence at elevated temperatures.
  • DFT Calculations : Predicts energetically favorable conformers and compares with experimental IR/Raman spectra .
  • Dynamic HPLC : Separates interconverting conformers using chiral stationary phases under controlled temperature .

How can researchers design kinetic studies to evaluate the thermodynamic stability of this compound under varying pH and solvent conditions?

Answer:
Experimental Design :

  • pH-Rate Profiles : Measure degradation rates in buffered solutions (pH 1–13) using UV-Vis or LC-MS to identify pH-sensitive degradation pathways.
  • Solvent Polarity Studies : Compare stability in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents to assess solvation effects.
  • Accelerated Stability Testing : Use elevated temperatures (40–60°C) to extrapolate shelf-life via Arrhenius equations .

Q. Data Analysis :

  • Plot ln(k) vs. 1/T to calculate activation energy (Ea) and identify dominant degradation mechanisms.

What strategies can resolve discrepancies in biological activity data for this compound across different assay systems?

Answer:
Common Discrepancies :

  • Variability in IC50 values due to differences in cell lines or assay conditions.

Q. Resolution Strategies :

  • Standardize assay protocols (e.g., ATP levels, incubation time).
  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity.
  • Validate purity (>98% by HPLC) and exclude contaminants (e.g., residual solvents) as confounding factors .

How can researchers optimize the scalability of this compound synthesis while maintaining enantiomeric excess (ee)?

Answer:
Scalability Challenges :

  • Catalyst cost and recyclability.
  • Heat dissipation in large-scale reactions.

Q. Optimization Approaches :

  • Switch from batch to flow chemistry for better temperature control.
  • Use immobilized enzymes or reusable chiral catalysts (e.g., polymer-supported ligands).
  • Conduct Design of Experiments (DoE) to identify robust reaction parameters .

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